2-(5-Methylpyrazin-2-yl)propan-2-amine
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Overview
Description
2-(5-Methylpyrazin-2-yl)propan-2-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyrazine, characterized by the presence of a methyl group at the 5-position and an amine group at the 2-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(5-Methylpyrazin-2-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrazine-2-carboxylic acid with an amine under appropriate conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the amine derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyrazin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine compounds .
Scientific Research Applications
2-(5-Methylpyrazin-2-yl)propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(5-Methylpyrazin-2-yl)propan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazine ring can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrazin-2-amine: A closely related compound with similar structural features but lacking the propan-2-amine group.
(5-Methylpyrazin-2-yl)methanol: Another derivative with a hydroxyl group instead of an amine group.
Uniqueness
2-(5-Methylpyrazin-2-yl)propan-2-amine is unique due to the presence of both the methyl and propan-2-amine groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds .
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(5-methylpyrazin-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H13N3/c1-6-4-11-7(5-10-6)8(2,3)9/h4-5H,9H2,1-3H3 |
InChI Key |
NFVLGVLMOQKQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(C)(C)N |
Origin of Product |
United States |
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